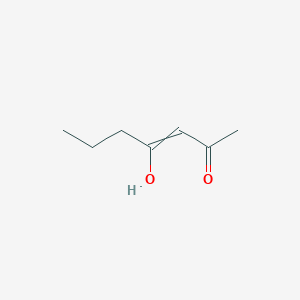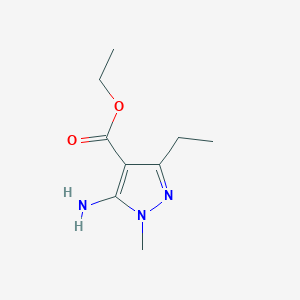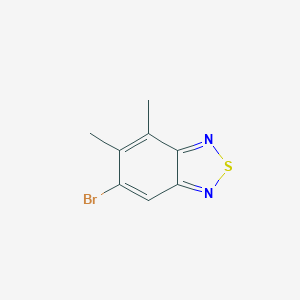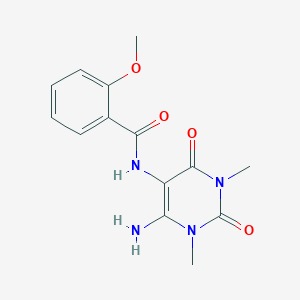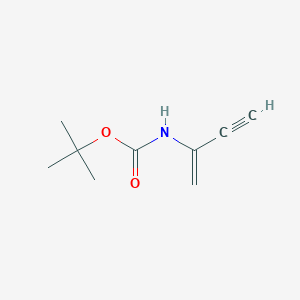
tert-Butyl but-1-en-3-yn-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl but-1-en-3-yn-2-ylcarbamate, also known as TBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBB is a carbamate compound that is synthesized through a multistep process involving several chemical reactions.
Wirkmechanismus
The exact mechanism of action of tert-Butyl but-1-en-3-yn-2-ylcarbamate is not well understood. However, studies have shown that tert-Butyl but-1-en-3-yn-2-ylcarbamate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have both beneficial and detrimental effects.
Biochemische Und Physiologische Effekte
Tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to have both biochemical and physiological effects. Biochemically, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. Physiologically, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to have both central and peripheral effects on the nervous system. tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to improve cognitive function in animal models, but it can also cause muscle weakness and respiratory distress at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl but-1-en-3-yn-2-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a scaffold for the development of new drugs. However, tert-Butyl but-1-en-3-yn-2-ylcarbamate also has some limitations for lab experiments. It can be toxic at high doses, and its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for the study of tert-Butyl but-1-en-3-yn-2-ylcarbamate. One potential direction is the development of new drugs based on the tert-Butyl but-1-en-3-yn-2-ylcarbamate scaffold. Another potential direction is the study of the mechanism of action of tert-Butyl but-1-en-3-yn-2-ylcarbamate to better understand its effects on the nervous system. Additionally, the use of tert-Butyl but-1-en-3-yn-2-ylcarbamate in material science and organic chemistry could be further explored to develop new polymers and reagents.
Synthesemethoden
Tert-Butyl but-1-en-3-yn-2-ylcarbamate is synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of tert-butyl acetylene with but-1-en-3-yn-2-ol in the presence of a palladium catalyst to form tert-butyl but-1-en-3-yn-2-ol. The second step involves the reaction of tert-butyl but-1-en-3-yn-2-ol with phosgene in the presence of triethylamine to form tert-butyl but-1-en-3-yn-2-ylcarbamate. The overall synthesis method of tert-Butyl but-1-en-3-yn-2-ylcarbamate is complex but has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl but-1-en-3-yn-2-ylcarbamate has been extensively studied for its potential applications in various fields. In the field of material science, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been used as a monomer in the synthesis of polymers with unique properties. tert-Butyl but-1-en-3-yn-2-ylcarbamate has also been used in the field of medicinal chemistry as a scaffold for the development of new drugs. Additionally, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been used in the field of organic chemistry as a reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
173065-18-4 |
|---|---|
Produktname |
tert-Butyl but-1-en-3-yn-2-ylcarbamate |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
tert-butyl N-but-1-en-3-yn-2-ylcarbamate |
InChI |
InChI=1S/C9H13NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1H,2H2,3-5H3,(H,10,11) |
InChI-Schlüssel |
MECYYEKEFOBFRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=C)C#C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=C)C#C |
Synonyme |
Carbamic acid, (1-methylene-2-propynyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



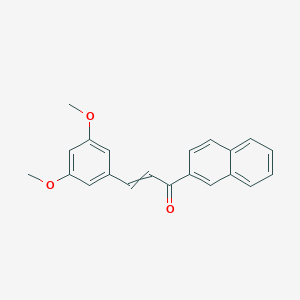
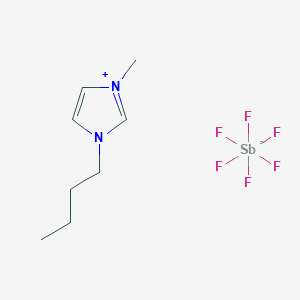
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
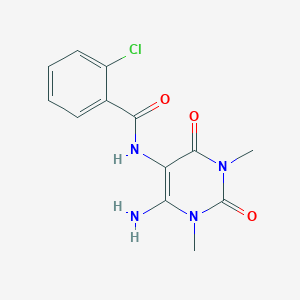
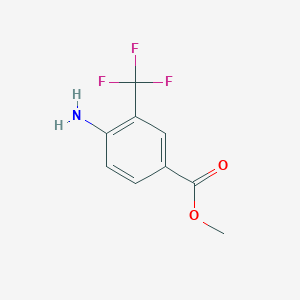
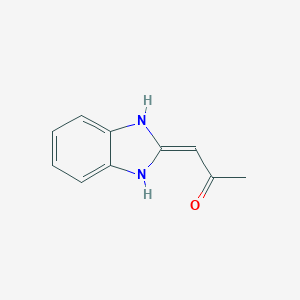
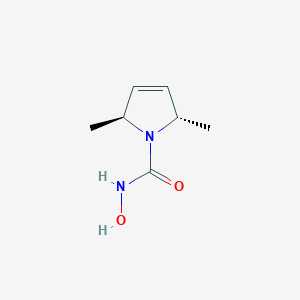
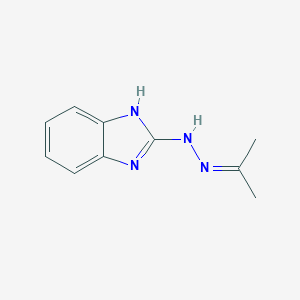
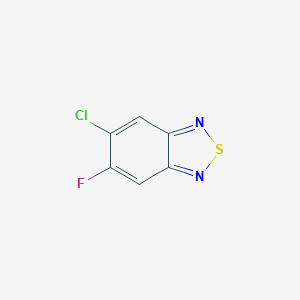
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
